N-(4-chlorophenyl)-3-((4-chlorophenyl)thio)propanamide
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Overview
Description
N-(4-chlorophenyl)-3-((4-chlorophenyl)thio)propanamide is an organic compound with the molecular formula C15H14ClNOS It is characterized by the presence of two 4-chlorophenyl groups attached to a propanamide backbone through a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-((4-chlorophenyl)thio)propanamide typically involves the reaction of 4-chlorothiophenol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate thioester, which is subsequently converted to the final propanamide product by reaction with ammonia or an amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-((4-chlorophenyl)thio)propanamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted amides or thioethers
Scientific Research Applications
N-(4-chlorophenyl)-3-((4-chlorophenyl)thio)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-((4-chlorophenyl)thio)propanamide involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)thiourea: Similar structure but contains a thiourea group instead of a thioether linkage.
N-(4-chlorophenyl)acetamide: Contains an acetamide group instead of a propanamide backbone.
4-chlorophenyl thiocyanate: Contains a thiocyanate group instead of a thioether linkage.
Uniqueness
N-(4-chlorophenyl)-3-((4-chlorophenyl)thio)propanamide is unique due to its specific combination of two 4-chlorophenyl groups and a thioether linkage attached to a propanamide backbone. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c16-11-1-5-13(6-2-11)18-15(19)9-10-20-14-7-3-12(17)4-8-14/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVYUFXULXPLGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCSC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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